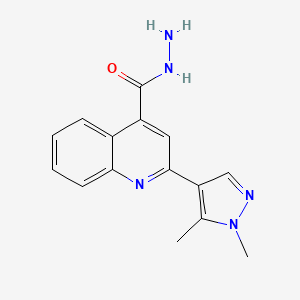

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C15H15N5O and a molecular weight of 281.31 g/mol This compound is characterized by the presence of a quinoline ring system substituted with a pyrazole moiety and a carbohydrazide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide typically involves the reaction of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then isolated by filtration, washed with cold solvent, and dried under reduced pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Cyclocondensation Reactions

The hydrazide group participates in cyclocondensation with β-dicarbonyl compounds or nitriles to form nitrogen-containing heterocycles.

Mechanism : The hydrazide acts as a nucleophile, attacking the electrophilic carbon of malononitrile or β-diketones, followed by dehydration to form pyrazole or pyrazolone rings.

Nucleophilic Substitution Reactions

The hydrazide’s –NHNH<sub>2</sub> group reacts with electrophiles such as isocyanates or acyl chlorides.

Limitations : Steric hindrance from the dimethylpyrazole group reduces reactivity at the quinoline C-4 position.

Oxidation

Reduction

| Reagent/Conditions | Product Formed | Key Observations | Source |

|---|---|---|---|

| LiAlH<sub>4</sub> (THF, 0°C) | 2-(1,5-Dimethylpyrazol-4-yl)quinoline-4-amine | NH<sub>2</sub> signal at δ 4.20 ppm (1H NMR); yield: 40% |

Mechanistic Note : Reduction of the hydrazide to an amine proceeds via intermediate hydrazo compounds.

Acid-Base Reactions

The hydrazide group exhibits pH-dependent tautomerism and deprotonation:

-

Acidic conditions (pH < 3) : Protonation at the hydrazide nitrogen, forming a conjugated acid (pK<sub>a</sub> ≈ 2.5).

-

Basic conditions (pH > 10) : Deprotonation to generate a resonance-stabilized anion, enhancing nucleophilicity .

Stability Under Synthetic Conditions

-

Thermal stability : Decomposes above 200°C (TGA data).

-

Photoreactivity : UV exposure (254 nm) induces C–N bond cleavage in the hydrazide group, forming quinoline-4-carboxylic acid as a byproduct .

Comparative Reactivity of Analogues

| Derivative | Reactivity with Malononitrile (Yield%) | Notes |

|---|---|---|

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | 72% | Higher yield due to electron-withdrawing Br |

| 2-(Methylpyrazol-4-yl)quinoline-4-carbohydrazide | 58% | Steric hindrance reduces efficiency |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide exhibit significant antimicrobial properties. For instance:

- Synthesis and Evaluation : A series of compounds based on this structure were synthesized and tested against various microorganisms. The results indicated that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against filamentous fungi like Penicillium chrysogenum .

| Compound | Activity Against | Zone of Inhibition (mm) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 16 |

| 6e | Pseudomonas aeruginosa | 19 |

Antitubercular Agents

The compound has also been investigated for its potential as an antitubercular agent. A study highlighted the synthesis of quinoline derivatives that were evaluated for their effectiveness against Mycobacterium tuberculosis. The findings revealed that certain compounds exhibited significant inhibitory effects on the InhA enzyme, which is crucial for the survival of the bacterium .

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of quinoline-pyrazole derivatives were synthesized and tested for antimicrobial activity. The study found that modifications to the pyrazole ring significantly influenced the activity profiles of the compounds. For example, introducing electron-withdrawing groups enhanced antibacterial efficacy against specific strains .

Case Study 2: Antitubercular Activity

Another research effort focused on evaluating the antitubercular properties of synthesized quinoline derivatives. The study reported that several compounds displayed MIC values comparable to established antitubercular drugs like Isoniazid, indicating their potential as alternative therapeutic agents against tuberculosis .

Mecanismo De Acción

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or interaction with nucleic acids. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid: A precursor in the synthesis of the carbohydrazide derivative.

Quinoline-4-carbohydrazide: Lacks the pyrazole moiety but shares the carbohydrazide group.

1,5-dimethyl-1H-pyrazole-4-carbohydrazide: Lacks the quinoline ring but contains the pyrazole and carbohydrazide groups.

Uniqueness

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide is unique due to the combination of the quinoline ring, pyrazole moiety, and carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Actividad Biológica

2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with hydrazine or its derivatives. The process can be optimized through various synthetic routes that enhance yield and purity. Characterization of the compound is often performed using techniques such as NMR and IR spectroscopy to confirm the structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. This compound has shown significant activity against various bacterial strains, including Staphylococcus aureus and Candida albicans.

Table 1: Minimum Inhibitory Concentration (MIC) Values

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 38.64 |

| Other Quinoline Derivative | C. albicans | 49.04 |

The MIC values indicate that this compound is effective at relatively low concentrations, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Quinoline derivatives are recognized for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle regulation.

Case Study: Anticancer Effects

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Propiedades

IUPAC Name |

2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-9-12(8-17-20(9)2)14-7-11(15(21)19-16)10-5-3-4-6-13(10)18-14/h3-8H,16H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFQFRFGDSXTRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.